molecular formula C30H24IN3O6 B330705 N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B330705
M. Wt: 649.4 g/mol
InChI Key: UFAUBIZXADIMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.

Preparation Methods

The synthesis of N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The quinazolinone core is known for its biological activity, making this compound a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is not fully understood. it is likely to interact with specific molecular targets and pathways due to its structural features. The quinazolinone core may inhibit certain enzymes or receptors, while the benzodioxole moiety could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and benzodioxole-containing molecules. Compared to these compounds, N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the presence of both the quinazolinone and benzodioxole moieties, as well as the iodine atom, which can be further functionalized. Some similar compounds are:

    Quinazolinone Derivatives: Known for their biological activities, including anticancer and anti-inflammatory properties.

    Benzodioxole Derivatives: Often found in bioactive molecules with various pharmacological effects.

Properties

Molecular Formula

C30H24IN3O6

Molecular Weight

649.4 g/mol

IUPAC Name

N-[6-iodo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C30H24IN3O6/c1-37-21-6-4-5-18(13-21)16-38-25-8-3-2-7-22(25)28-32-24-11-10-20(31)15-23(24)30(36)34(28)33-29(35)19-9-12-26-27(14-19)40-17-39-26/h2-15,28,32H,16-17H2,1H3,(H,33,35)

InChI Key

UFAUBIZXADIMOY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C3NC4=C(C=C(C=C4)I)C(=O)N3NC(=O)C5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C3NC4=C(C=C(C=C4)I)C(=O)N3NC(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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